molecular formula C29H35N3O6S3 B014669 Sulfo Rhodamine Amidoethyl Mercaptan CAS No. 1244034-02-3

Sulfo Rhodamine Amidoethyl Mercaptan

Cat. No.: B014669
CAS No.: 1244034-02-3
M. Wt: 617.8 g/mol
InChI Key: HVRFTHKYWFEESG-UHFFFAOYSA-N
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Description

GTS-21, also known as 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural product anabaseine. It is a small-molecule, orally active, and selective alpha-7 nicotinic acetylcholine receptor agonist. GTS-21 has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GTS-21 involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .

Industrial Production Methods

Industrial production of GTS-21 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity GTS-21 suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

GTS-21 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Major products include hydroxylated derivatives of GTS-21.

    Reduction: Reduced forms of GTS-21 with modified functional groups.

    Substitution: Halogenated derivatives of GTS-21.

Scientific Research Applications

GTS-21 has a wide range of scientific research applications:

Mechanism of Action

GTS-21 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and modulation of intracellular signaling pathways. Key pathways involved include the PI3K/Akt, NF-κB, and AMPK pathways. These actions result in neuroprotective and anti-inflammatory effects, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Anabaseine: The natural product from which GTS-21 is derived.

    Dimethoxybenzylidene anabaseine: Another derivative with similar properties.

    Nicotine: A well-known nicotinic acetylcholine receptor agonist.

Uniqueness of GTS-21

GTS-21 is unique due to its selective activation of the alpha-7 nicotinic acetylcholine receptor, which is associated with cognitive enhancement and neuroprotection. Unlike nicotine, GTS-21 has a more targeted action with fewer side effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFTHKYWFEESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405125
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244034-02-3
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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